molecular formula C24H32N2O2 B5966741 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5966741
M. Wt: 380.5 g/mol
InChI Key: KKCCNJNPHRDMCT-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MDPV, is a synthetic psychoactive drug that belongs to the cathinone class. MDPV is a potent stimulant that has gained popularity as a recreational drug due to its euphoric effects. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, which leads to the stimulant effects of the drug. 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine also has an affinity for the sigma-1 receptor, which is involved in the modulation of dopamine release.
Biochemical and Physiological Effects:
1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a number of biochemical and physiological effects. Research has shown that 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine increases the release of dopamine, norepinephrine, and serotonin in the brain. This results in a number of physiological effects, including increased heart rate, blood pressure, and body temperature. 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to cause hyperthermia, seizures, and respiratory depression.

Advantages and Limitations for Lab Experiments

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine has a number of advantages and limitations for lab experiments. One advantage is that it is a potent stimulant that can be used to study the effects of dopamine, norepinephrine, and serotonin on the brain. However, 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine also has a number of limitations, including its potential for abuse and its toxicity.

Future Directions

There are a number of future directions for research on 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of dopamine-related disorders such as Parkinson's disease. Another direction is to study the long-term effects of 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine on the brain and the potential for neurotoxicity. Additionally, research could focus on the development of new drugs that have the potential to target the dopamine transporter and other neurotransmitter systems in the brain.

Synthesis Methods

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine is synthesized through a multi-step process that involves the condensation of 3,4-dimethoxyphenylacetone with 3-phenylpropanal in the presence of piperidine. The resulting intermediate is then reduced to 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine using sodium borohydride.

Scientific Research Applications

1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been the subject of scientific research due to its potential therapeutic applications. Research has shown that 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease.

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-20(18-22-11-12-23(27-2)24(19-22)28-3)26-16-14-25(15-17-26)13-7-10-21-8-5-4-6-9-21/h4-12,19-20H,13-18H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCCNJNPHRDMCT-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC(=C(C=C1)OC)OC)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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